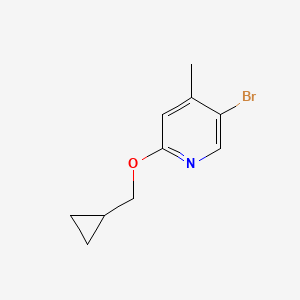

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-10(12-5-9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGJYIVZISHNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy

The synthesis generally follows a modular approach:

- Construction of the pyridine ring with desired substituents.

- Introduction of the cyclopropylmethoxy group at the 2-position.

- Bromination at the 5-position.

This approach ensures regioselectivity and functional group compatibility, critical for industrial scalability.

Preparation of the Pyridine Core

a. Starting Material Selection

- 2-Hydroxypyridine derivatives are common starting points. For example, 2-bromopyridine-2-ol or 2-hydroxypyridine can serve as substrates.

- Alternatively, pyridine derivatives can be synthesized via nitration and subsequent reduction or cyclization reactions .

b. Formation of the 4-Methyl Substituent

- The methyl group at the 4-position can be introduced via direct methylation or by starting with 4-methylpyridine derivatives.

- Methylation methods include methylation with methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Cyclopropylmethoxy Group at Position 2

- The cyclopropylmethoxy substituent can be introduced via nucleophilic substitution on a suitable leaving group at the 2-position.

- A typical route involves etherification of a 2-hydroxypyridine derivative with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.

Bromination at the 5-Position

a. Electrophilic Aromatic Substitution

- Bromination is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum bromide .

- Reaction conditions are optimized to favor substitution at the 5-position, often at low temperature to control regioselectivity.

b. Alternative Route via Pre-Functionalized Pyridine

- Bromination can also be performed on a pre-formed pyridine ring bearing the methyl and cyclopropylmethoxy groups, reducing side reactions.

Representative Synthetic Route

Based on patent CN101560183B and related literature, a typical synthesis involves:

| Step | Reaction | Conditions | Key Reagents | Purpose |

|---|---|---|---|---|

| 1 | Etherification | Room temperature, inert atmosphere | Cyclopropylmethyl bromide, K₂CO₃ | Install cyclopropylmethoxy at position 2 |

| 2 | Methylation | Reflux | Methylating agent (e.g., methyl iodide) | Introduce methyl at 4-position |

| 3 | Bromination | Low temperature | Bromine, FeBr₃ | Brominate at 5-position |

| 4 | Purification | Chromatography | - | Isolate pure 5-bromo-2-cyclopropylmethoxy-4-methyl-pyridine |

Research Findings and Data Tables

- Describes a method involving initial formation of a pyridine intermediate via condensation, followed by reduction, bromination, and etherification steps.

- Emphasizes mild reaction conditions, high yields, and industrial applicability.

b. Literature Synthesis of Analogous Pyridine Derivatives

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Hydroxypyridine | Cyclopropylmethyl bromide | Room temp, K₂CO₃ | ~80% | Efficient ether formation |

| Electrophilic bromination | Methylated pyridine | Br₂, FeBr₃ | 0–25°C | >90% | Regioselective at 5-position |

c. Synthesis of Related Pyridine Derivatives

- Synthesis of 5-bromo-2-(4-methoxybenzyloxy)pyridine involves similar etherification and bromination steps, demonstrating the versatility of etherification on pyridine rings.

Notes and Considerations

- Reaction Conditions: Mild temperatures (15–40°C) are preferred to prevent over-bromination or side reactions.

- Catalysts: FeBr₃ or AlBr₃ are effective for regioselective bromination.

- Purification: Chromatography or recrystallization ensures high purity suitable for pharmaceutical applications.

- Yield Optimization: Use of excess reagents and controlled addition rates improves overall yields.

Summary Table of Preparation Methods

| Step | Methodology | Reagents | Conditions | Yield | References |

|---|---|---|---|---|---|

| Etherification | Nucleophilic substitution | Cyclopropylmethyl bromide, K₂CO₃ | Room temperature | ~80% | Patent CN101560183B |

| Methylation | Alkylation | Methyl iodide, base | Reflux | >85% | Literature |

| Bromination | Electrophilic aromatic substitution | Br₂, FeBr₃ | 0–25°C | >90% | Patent CN101560183B |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can be used to modify the pyridine ring or other substituents.

Common Reagents and Conditions

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions with arylboronic acids.

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is used in diverse scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor modulators.

Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Structural Insights:

- Cyclopropylmethoxy vs. Cyclopropyl: The target compound’s cyclopropylmethoxy group (QD-6625) introduces an ether linkage, enhancing solubility compared to CID 22317556, which has a direct cyclopropyl group .

- Halogen Effects: Bromine at the 5-position (QD-6625) vs. 4-position (4-Bromo-2-chloro-5-methylpyridine) alters electronic density and reactivity. Chlorine in the latter increases electrophilicity .

- Substituent Position: 5-Bromo-4-methoxy-2-methylpyridine places methoxy at the 4-position, reducing steric hindrance compared to QD-6625’s 2-position substituent .

Biological Activity

5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological mechanisms and applications is crucial for developing therapeutic agents.

- Molecular Weight: 242.12 g/mol

- Molecular Structure: The compound features a bromine atom at the 5-position of the pyridine ring, a cyclopropylmethoxy group at the 2-position, and a methyl group at the 4-position.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, which may lead to various biological effects. For instance, it has been shown to inhibit certain enzyme activities that are critical in inflammatory processes .

Biological Activity

Several studies have investigated the biological activity of this compound, focusing on its potential as an enzyme inhibitor and receptor modulator:

- Enzyme Inhibition :

- Receptor Modulation :

- Research indicates that this compound can influence receptor activities, potentially leading to therapeutic effects in conditions characterized by dysregulated inflammatory responses.

Case Studies and Research Findings

A number of research articles have documented the synthesis and biological evaluation of this compound:

- Study on IRAK4 Inhibition : A recent study demonstrated that derivatives of this compound exhibited significant inhibition of IRAK4 with IC50 values ranging from 111 nM to over 200 nM depending on structural modifications .

- Synthesis and Optimization : Various synthetic routes have been optimized to enhance yield and purity, indicating the compound's utility as a building block for more complex molecules .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | 212 | 2.3 | Inhibitor of IRAK4 |

| Similar Compound A | 229 | 2.7 | Moderate inhibitor |

| Similar Compound B | 51 | 0.5 | Potent inhibitor |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine, and how does the choice of reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging the bromine atom as a leaving group. For example, substituting bromine with cyclopropymethoxy groups may require palladium-catalyzed coupling or base-mediated nucleophilic displacement. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect reaction efficiency. Characterization via H/C NMR and HPLC (≥95% purity) is critical to confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substituent positions via coupling patterns (e.g., cyclopropane protons at δ 0.5–1.5 ppm and pyridine protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : Validate molecular weight (expected ~255–260 g/mol) using ESI-MS or GC-MS.

- XRD : Resolve ambiguity in substituent orientation if crystallography is feasible .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Store at 2–8°C in amber vials under inert gas (N or Ar). Degradation products (e.g., hydrolyzed cyclopropane or demethylated analogs) can be monitored via TLC (silica gel, hexane:EtOAc 7:3) .

Advanced Research Questions

Q. How does the cyclopropymethoxy group influence the compound’s reactivity in cross-coupling reactions compared to methoxy or ethoxy analogs?

- Methodological Answer : The cyclopropane ring introduces steric hindrance and electronic effects. In Suzuki-Miyaura couplings, bulky cyclopropymethoxy may slow transmetallation but enhance regioselectivity for para-substituted aryl partners. Compare kinetic studies using Pd(PPh) vs. XPhos ligands to optimize turnover .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Curves : Use IC assays (e.g., CYP1B1 inhibition) across multiple cell lines (HEK293 vs. HepG2) to isolate target-specific effects from off-target toxicity .

- Metabolic Stability : Assess plasma protein binding (equilibrium dialysis) and microsomal half-life (human liver microsomes) to differentiate pharmacodynamic vs. pharmacokinetic variability .

Q. How can computational modeling predict the compound’s binding affinity to cytochrome P450 isoforms?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using CYP1B1 crystal structures (PDB: 3PM0). Focus on hydrophobic interactions between the cyclopropane ring and heme pocket residues (e.g., Phe231, Leu264). Validate predictions with free-energy perturbation (FEP) calculations .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.